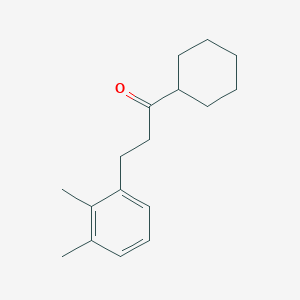

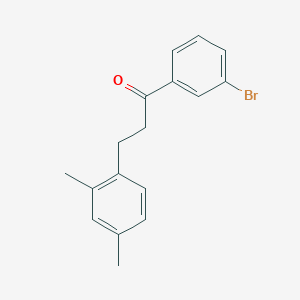

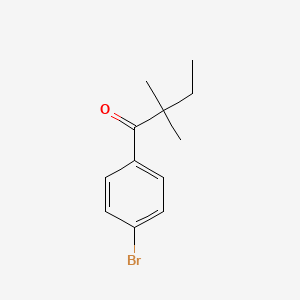

4'-Bromo-2,2-dimethylbutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Bromo-2,2-dimethylbutyrophenone is a chemical compound that is related to various research areas, including organic synthesis and biochemistry. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related brominated acetophenone derivatives and their applications. These compounds are of interest due to their reactivity and potential use in various chemical transformations and biological studies.

Synthesis Analysis

The synthesis of related brominated compounds involves the use of bromination agents and specific reaction conditions to introduce bromine atoms into organic molecules. For example, the preparation of 4'-bromophenacyl triflate, a derivative of brominated acetophenone, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This method demonstrates the general approach to synthesizing brominated compounds, which may be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized by the presence of a bromine atom, which can significantly influence the physical and chemical properties of the molecule. For instance, in the structure of tetrabromidobis(4-chlorophenyl)stannate(IV), the SnIV atom lies on a center of inversion, and there are weak hydrogen bonding interactions between the N atom of the 4-(dimethylamino)pyridinium and the Br atoms of the anion . These structural details highlight the importance of bromine in molecular interactions and stability.

Chemical Reactions Analysis

Brominated acetophenone derivatives are known to participate in various chemical reactions. For example, 4'-bromophenacyl triflate is used to derivatize carboxylic acids for spectrophotometric detection in high-performance liquid chromatography . Additionally, bromophos, a dimethyl aryl phosphorothionate, undergoes demethylation through mild alkaline hydrolysis or by a glutathione-dependent liver enzyme, leading to the formation of 4-bromo-2,5-dichlorophenyl phosphorothionic acid . These reactions demonstrate the reactivity of brominated compounds and their potential utility in analytical and biochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. Bromine's high atomic mass and its ability to participate in various types of chemical bonding can affect the compound's boiling point, melting point, solubility, and reactivity. For instance, the presence of a bromine atom in 4'-bromophenacyl triflate contributes to its stability for 3-6 months . The solvent molecule 4-bromochlorobenzene, a bromination by-product, exhibits disorder about a twofold rotation axis, indicating the impact of bromine on molecular conformation .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTFOLPFYOXBNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642431 |

Source

|

| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898765-37-2 |

Source

|

| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.